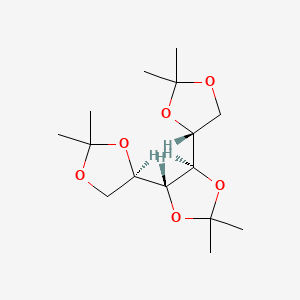

(4R,4'R,4''R,5'R)-2,2,2',2',2'',2''-Hexamethyl-4,4':5',4''-ter(1,3-dioxolane)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Hexamethyl-4,4’:5’,4’'-ter(1,3-dioxolane)” is a chemical compound with the molecular formula C15H26O6 and a molecular weight of 302.36 . It has gained attention in scientific research due to its unique properties and potential applications.

Physical And Chemical Properties Analysis

This compound has a boiling point of 342.8°C at 760 mmHg . Other physical and chemical properties such as melting point, flash point, and density were not available in the resources.Aplicaciones Científicas De Investigación

Application in Pharmaceutical Industry

Specific Scientific Field

Summary of the Application

D-mannitol is a common six-carbon sugar alcohol, which is widely used in food, chemical, pharmaceutical, and other industries . The compound 1,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol is a derivative of D-mannitol and has been used in the pharmaceutical industry .

Methods of Application or Experimental Procedures

The preparation of D-mannitol crystals involves different strategies, and the review focuses on the polymorphic control of D-mannitol crystals in the products . The factors of the formation of different D-mannitol polymorphisms were summarized .

Results or Outcomes

The application of mannitol polymorphism was summarized . The theoretical overview on polymorphic transformation of D-mannitol may shed some light on the crystal design study of other polycrystalline materials .

Application in Chemical Synthesis

Specific Scientific Field

Summary of the Application

The compound 3,4-bis-O-propargyl-1,2:5,6-di-O-isopropylidene-D-mannitol, a derivative of 1,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol, has been used in CuI-catalyzed dipolar cycloaddition reactions with n-alkyl azides to generate model compounds for potential new gemini surfactants .

Methods of Application or Experimental Procedures

The synthesis of 3,4-bis-O-propargyl-1,2:5,6-di-O-isopropylidene-D-mannitol involves CuI-catalyzed dipolar cycloaddition reactions with n-alkyl azides .

Results or Outcomes

This study extended to O-propargyl derivatives of glucose and galactose sugars and their reactions with polyfluoroalkyl azides as a route to novel fluorous surfactants .

Application in Biological Research

Specific Scientific Field

Summary of the Application

The compound 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, a derivative of 1,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol, can be used as a starting material to prepare biologically active L-acovenose and 6-deoxy-L-idose .

Methods of Application or Experimental Procedures

The synthesis of L-acovenose and 6-deoxy-L-idose involves the reaction of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose with appropriate reagents .

Results or Outcomes

The synthesized L-acovenose and 6-deoxy-L-idose can be used in biological research .

Application in Synthesis of Novel Surfactants

Specific Scientific Field

Summary of the Application

The compound 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose can be used as a starting material to prepare vinyl ether-based chiral carbohydrate synthons .

Methods of Application or Experimental Procedures

The synthesis of vinyl ether-based chiral carbohydrate synthons involves the reaction of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose with acetylene using superbase catalytic systems .

Results or Outcomes

The synthesized vinyl ether-based chiral carbohydrate synthons can be used as a route to novel fluorous surfactants .

Propiedades

IUPAC Name |

(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O6/c1-13(2)16-7-9(18-13)11-12(21-15(5,6)20-11)10-8-17-14(3,4)19-10/h9-12H,7-8H2,1-6H3/t9-,10-,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKECEWYVEGPMPE-DDHJBXDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(OC(O2)(C)C)C3COC(O3)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@H]3COC(O3)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R,4'R,4''R,5'R)-2,2,2',2',2'',2''-Hexamethyl-4,4':5',4''-ter(1,3-dioxolane) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [4-(acetylamino)phenoxy]acetate](/img/structure/B1296675.png)